molecular formula C7H8FNO2 B13715972 O-(2-fluoro-6-methoxyphenyl)hydroxylamine

O-(2-fluoro-6-methoxyphenyl)hydroxylamine

Cat. No.: B13715972
M. Wt: 157.14 g/mol
InChI Key: URDYYAVPEBFCOE-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

O-(2-fluoro-6-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and substituted hydroxylamines .

Scientific Research Applications

O-(2-fluoro-6-methoxyphenyl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(2-fluoro-6-methoxyphenyl)hydroxylamine involves its reactivity with nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating methoxy group and the electron-withdrawing fluoro group, which modulate the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • O-(2-fluoro-6-chlorophenyl)hydroxylamine
  • O-(2-fluoro-6-methylphenyl)hydroxylamine
  • O-(2-fluoro-6-nitrophenyl)hydroxylamine

Uniqueness

O-(2-fluoro-6-methoxyphenyl)hydroxylamine is unique due to the presence of both the fluoro and methoxy groups, which provide a distinct combination of electronic effects. This makes it particularly useful in selective reactions and as a building block for complex organic syntheses .

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

O-(2-fluoro-6-methoxyphenyl)hydroxylamine

InChI

InChI=1S/C7H8FNO2/c1-10-6-4-2-3-5(8)7(6)11-9/h2-4H,9H2,1H3

InChI Key

URDYYAVPEBFCOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)ON

Origin of Product

United States

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